Cas no 381209-81-0 (Piperazine,1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-ethyl-)
381209-81-0 structure
Product Name:Piperazine,1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-ethyl-
CAS No:381209-81-0
MF:C12H21N3O
MW:223.31464266777
CID:298390
PubChem ID:2360768
Update Time:2025-04-19
Piperazine,1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-ethyl- Chemical and Physical Properties
Names and Identifiers
-
- Piperazine,1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-ethyl-
- Piperazine, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-ethyl- (9CI)
- 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-ethylpiperazine
- Oprea1_269145
- 381209-81-0
- AKOS017093464
- 4-((4-Ethylpiperazin-1-yl)methyl)-3,5-dimethylisoxazole
-
- Inchi: 1S/C12H21N3O/c1-4-14-5-7-15(8-6-14)9-12-10(2)13-16-11(12)3/h4-9H2,1-3H3
- InChI Key: NDSCDGLXCKDSQI-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C(C)=N1)CN1CCN(CC)CC1
Computed Properties
- Exact Mass: 223.16863
- Monoisotopic Mass: 223.168462302g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 32.5Ų
Experimental Properties
- PSA: 32.51
Piperazine,1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-ethyl- Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
381209-81-0 (Piperazine,1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-ethyl-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent